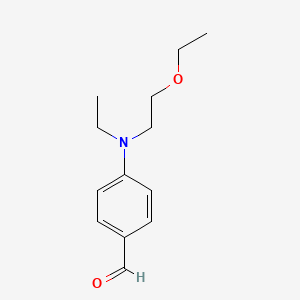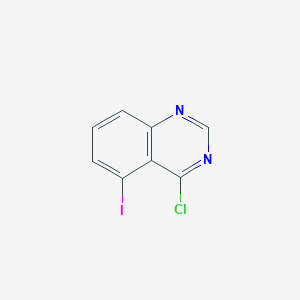
4-Chloro-5-iodoquinazoline
Overview
Description
4-Chloro-5-iodoquinazoline is a chemical compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 . It is used as an intermediate in the synthesis of Lapatinib , a drug used to treat certain types of cancer.
Synthesis Analysis
Quinazolines, including 4-Chloro-5-iodoquinazoline, can be synthesized using various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other methods include metal-free and solvent-free conditions, which are more environmentally friendly . The synthesis of quinazoline can also be achieved under different conditions like metal catalysts, reagents, solvent-free and under microwave radiation through nucleophilic substitution reaction, condensation, aromatization, etc .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodoquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the structure . It also contains a chlorine atom at position 4 and an iodine atom at position 5 .Chemical Reactions Analysis
4-Chloro-5-iodoquinazoline can undergo various chemical reactions. For instance, it can be used in N-arylation reactions to produce novel 4-anilinoquinazolines, which are potential anticancer agents .Physical And Chemical Properties Analysis
4-Chloro-5-iodoquinazoline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . .Scientific Research Applications
Antitumor Agents
4-Chloro-5-iodoquinazoline derivatives have been extensively studied as potential antitumor agents. They are known to inhibit receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR). These inhibitory actions make them valuable in the research for cancer treatments .
PI3K-AKT Pathway Inhibition
Another significant application is in the inhibition of the PI3K-AKT pathway. Mutations and abnormal activation of this pathway are often identified as major factors in tumorigenesis, progression, and poor prognosis. 4-Chloro-5-iodoquinazoline derivatives are being researched for their potential to interfere with this pathway, which could lead to new therapeutic strategies for cancer .
Synthesis of Polysubstituted Derivatives
The halogen atoms on 4-Chloro-5-iodoquinazoline make it a prime candidate for cross-coupling reactions. These reactions are used to synthesize novel polysubstituted derivatives, which can have a variety of applications in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-iodoquinazoline are receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival .
Mode of Action
4-Chloro-5-iodoquinazoline interacts with its targets, the RTKs, by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular functions such as growth and proliferation .
Biochemical Pathways
The inhibition of RTKs by 4-Chloro-5-iodoquinazoline affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is crucial for various cellular physiological processes, including cell growth, proliferation, survival, and metabolism . Disruption of this pathway can lead to tumorigenesis, progression, and poor prognosis .
Result of Action
The molecular and cellular effects of 4-Chloro-5-iodoquinazoline’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K signaling pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVZXUXXHZSCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652954 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodoquinazoline | |
CAS RN |
959237-13-9 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



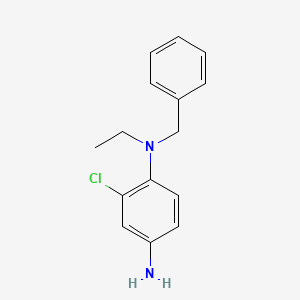
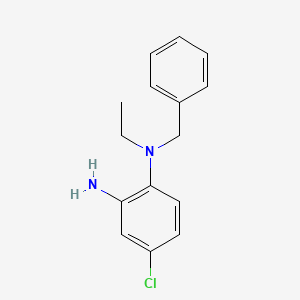
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)
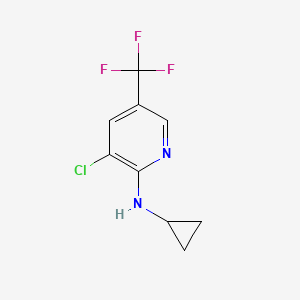
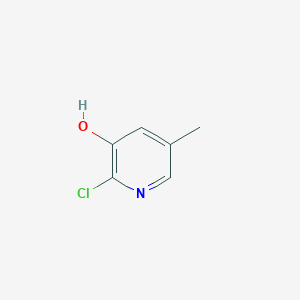
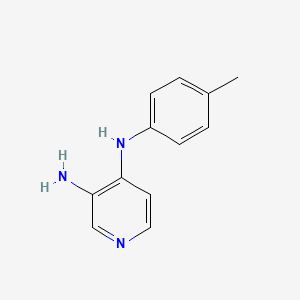


![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)

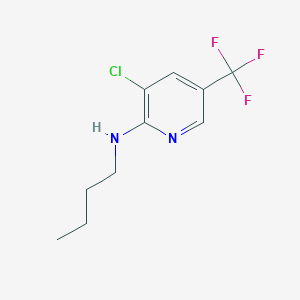

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)
